7-Methylnonan-4-ol is an organic compound classified as an alcohol, characterized by a hydroxyl group (-OH) attached to the fourth carbon of a nonane chain, with a methyl group at the seventh position. Its molecular formula is , and it has a molecular weight of approximately 158.2811 g/mol. This compound is of interest in various fields, including organic chemistry and industrial applications.
This compound falls under the category of aliphatic alcohols, specifically secondary alcohols due to the presence of the hydroxyl group on a carbon that is bonded to two other carbon atoms. It is also categorized within the broader class of organic compounds, which includes hydrocarbons and their derivatives.
The synthesis of 7-Methylnonan-4-ol can be achieved through several routes:
The reaction conditions for these syntheses vary but generally involve controlling temperature, pressure, and the concentration of reactants to optimize product formation.
7-Methylnonan-4-ol features a branched structure with a hydroxyl group located on the fourth carbon:
This structure allows for specific interactions due to the presence of the hydroxyl functional group, which can engage in hydrogen bonding .
| Property | Value |
|---|---|
| Molecular Weight | 158.2811 g/mol |
| IUPAC Name | 7-Methylnonan-4-ol |
| InChI | InChI=1S/C10H22O/c1-9(2)8(3)7(4)6(5)10/h9-10,13H,1-8H2,2-4H3 |
| Canonical SMILES | CCCCCCC(C)C(C)O |
7-Methylnonan-4-ol can undergo various chemical reactions typical for alcohols:
The reactivity of 7-Methylnonan-4-ol is influenced by its structure; the branched nature provides steric hindrance that may affect reaction rates and pathways.
The mechanism of action for 7-Methylnonan-4-ol involves its interactions at a molecular level:
7-Methylnonan-4-ol is typically characterized by:
The chemical properties include:
Relevant data from databases like PubChem indicates its solubility characteristics and reactivity patterns .
7-Methylnonan-4-ol has several scientific uses:
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 29267-10-5